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DL-GLUTAMIC ACID:H2O (1-13C)

Cat. No.: B1580164
M. Wt: 166.14
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for 13C Enrichment at the C-1 Position of Glutamic Acid

The specific placement of the ¹³C label at the C-1 position of glutamic acid is a strategic choice for several key metabolic investigations. This position is particularly informative for studying the activity of the enzyme glutamate (B1630785) dehydrogenase and the flow of metabolites through the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production.

When [1-¹³C]glutamate enters the TCA cycle via oxidative metabolism, the labeled carbon at the C-1 position is lost as carbon dioxide (CO₂). mdpi.com Conversely, in the process of reductive carboxylation, a metabolic pathway utilized by some cancer cells, the C-1 carbon is retained. mdpi.comnih.gov This differential fate of the labeled carbon allows researchers to distinguish between these two important metabolic routes. For instance, the use of [1-¹³C]glutamine can specifically confirm reductive carboxylation activity. mdpi.com

Overview of Key Academic Disciplines Benefiting from DL-GLUTAMIC ACID:H2O (1-13C) Tracer Studies

The application of ¹³C-labeled glutamic acid tracers spans numerous scientific disciplines, driven by the central role of glutamate in metabolism. Key areas of research include:

Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways to support their rapid growth. mdpi.com Stable isotope tracing with labeled glutamine and glutamate helps to elucidate these changes, such as the increased reliance on glutaminolysis and reductive carboxylation. mdpi.comresearchgate.netresearchgate.net This knowledge is crucial for developing targeted cancer therapies. isotope.com

Neuroscience: Glutamate is a major excitatory neurotransmitter in the brain. researchgate.netmdpi.com Tracer studies help to understand glutamate metabolism in different brain cells, its role in neurotransmitter cycling, and its involvement in neurological disorders like Alzheimer's disease. isotope.comresearchgate.netmedchemexpress.com

Immunology: The metabolic processes of immune cells, such as T cells, are critical for their function. nih.gov Studies using ¹³C-labeled glutamine have revealed its importance as a fuel source for these cells during an immune response. nih.gov

Metabolic Disorders: Research into conditions like diabetes and obesity benefits from the use of stable isotope tracers to study whole-body metabolism of carbohydrates, fats, and proteins. maastrichtuniversity.nlisotope.com

Foundational Role of Glutamate in Central Metabolic Pathways for Tracer Applications

Glutamate's central position in metabolism makes it an ideal molecule for tracer studies. nih.govoup.com It serves as a critical link between the metabolism of amino acids, energy, and neurotransmitters. researchgate.net Glutamate can be synthesized and metabolized through multiple pathways, connecting to the TCA cycle via the intermediate α-ketoglutarate. researchgate.netoup.com

Key metabolic roles of glutamate include:

Nitrogen Metabolism: Glutamate is central to the assimilation and transfer of nitrogen for the synthesis of all other amino acids. nih.govoup.com

Precursor for Biosynthesis: It is a building block for other important molecules, including the inhibitory neurotransmitter GABA, the amino acids arginine and proline, and, in plants, chlorophyll. researchgate.netoup.com

Energy Metabolism: Glutamate can be converted to α-ketoglutarate, which then enters the TCA cycle to generate energy. researchgate.net

This extensive involvement in fundamental cellular processes ensures that a ¹³C label introduced via glutamic acid will be distributed throughout a wide range of metabolic products, providing a comprehensive picture of cellular activity. nih.govoup.com

Properties

Molecular Weight

166.14

Purity

98%

Origin of Product

United States

Methodological Paradigms for Dl Glutamic Acid:h2o 1 13c Isotopic Tracing

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques.chromservis.eunovachem.com.aushoko-sc.co.jp

NMR spectroscopy stands as a cornerstone for studying metabolic processes due to its ability to provide detailed structural and quantitative information about molecules in a non-invasive manner. buchem.comescholarship.org The ¹³C nucleus, being NMR active, allows for the detection and analysis of ¹³C-enriched compounds like DL-GLUTAMIC ACID:H2O (1-13C). ckisotopes.com

High-Resolution 13C NMR for Positional Isotopomer Analysis.novachem.com.au

High-resolution ¹³C NMR is a powerful tool for distinguishing between different isotopomers, which are molecules that differ only in the position of their isotopic atoms. When DL-GLUTAMIC ACID:H2O (1-13C) is introduced into a biological system, the ¹³C label can be incorporated into various downstream metabolites. The precise chemical environment of the ¹³C nucleus within these molecules results in unique chemical shifts in the NMR spectrum, allowing for the identification and quantification of positional isotopomers. researchgate.net This provides a detailed map of metabolic transformations. For instance, studies have utilized ¹³C NMR to analyze the incorporation of the ¹³C label from glutamic acid into bacteriochlorophylls, elucidating their biosynthetic pathways. researchgate.netresearchgate.net

Below is a table of representative ¹³C NMR chemical shifts for glutamic acid, which are crucial for interpreting the spectra from tracing experiments.

Table 1: Representative ¹³C NMR Chemical Shifts for Glutamic Acid

Carbon Atom Chemical Shift (ppm)
C1 (Carboxyl) ~175.5-182.0
C2 (Alpha-carbon) ~55.0
C3 (Beta-carbon) ~28.0
C4 (Gamma-carbon) ~30.0
C5 (Carboxyl) ~182.0

Note: Chemical shifts can vary depending on the solvent, pH, and temperature.

In Vitro and Ex Vivo Sample Preparation Protocols for NMR Spectroscopic Studies.core.ac.uk

The quality of NMR data is highly dependent on the meticulous preparation of samples. For in vitro studies, which involve experiments on cells or tissues in a controlled environment, and ex vivo studies, which analyze tissues removed from an organism, specific protocols are essential.

For in vitro NMR studies using DL-GLUTAMIC ACID:H2O (1-13C), cells are typically cultured in a medium where standard glutamine is replaced with the ¹³C-labeled glutamic acid. core.ac.uk The cells are then harvested, and metabolites are extracted. A common procedure involves quenching the metabolism rapidly, often with cold methanol (B129727) or perchloric acid, to preserve the metabolic state at the time of collection. The extracted metabolites are then redissolved in a suitable deuterated solvent for NMR analysis.

Ex vivo sample preparation follows a similar principle. Tissue samples are rapidly frozen, often using liquid nitrogen, to halt metabolic activity. The frozen tissue is then homogenized and subjected to an extraction procedure to isolate the metabolites of interest. These preparation methods ensure that the resulting NMR spectra accurately reflect the metabolic state of the cells or tissue at the moment of harvesting.

Application of Hyperpolarized 13C NMR for Dynamic Metabolic Processes.escholarship.org

Hyperpolarized ¹³C NMR is a cutting-edge technique that dramatically enhances the sensitivity of ¹³C NMR, enabling the real-time monitoring of dynamic metabolic processes in vivo. escholarship.org The process of dissolution dynamic nuclear polarization (d-DNP) increases the polarization of the ¹³C nucleus by several orders of magnitude, leading to a massive signal enhancement. theses.cz This allows for the tracking of the metabolic fate of hyperpolarized [1-¹³C]glutamic acid as it is converted into other metabolites, such as α-ketoglutarate. escholarship.org However, challenges such as the rapid decay of the hyperpolarized signal and potential signal overlap require specialized acquisition and quantification strategies. escholarship.orgtheses.cz

Multidimensional NMR Pulse Sequences for Enhanced Data Resolution.researchgate.net

To overcome the complexity and spectral overlap often encountered in one-dimensional (1D) NMR spectra of biological samples, multidimensional NMR techniques are employed. Pulse sequences like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide enhanced resolution by correlating the chemical shifts of different nuclei (e.g., ¹H and ¹³C).

HSQC experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning resonances in complex spectra. HMBC, on the other hand, reveals correlations between nuclei that are separated by two or three bonds, which is invaluable for identifying metabolites and elucidating metabolic pathways. These techniques, combined with the use of ¹³C-labeled substrates like DL-GLUTAMIC ACID:H2O (1-13C), offer a comprehensive view of metabolic networks.

Mass Spectrometry (MS)-Based Isotopic Profiling.eurisotop.comlabstandards.eu

Mass spectrometry is another highly sensitive and powerful technique for isotopic tracing studies. buchem.com It measures the mass-to-charge ratio of ions, allowing for the precise determination of the isotopic composition of metabolites. labstandards.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Isotopomer Quantification.nbrp.jp

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like amino acids, a derivatization step is necessary to increase their volatility and improve their chromatographic properties. Common derivatization agents for amino acids include silylating agents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) or acylating agents.

Once derivatized, the sample is injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. By analyzing the mass spectra, it is possible to quantify the abundance of different isotopomers of glutamic acid and its downstream metabolites, providing quantitative data on metabolic fluxes. buchem.com For example, the incorporation of ¹³C from [1-¹³C]glutamic acid into other metabolites can be precisely measured, offering insights into the activity of various metabolic pathways. fu-berlin.de

Table 2: Compound Names Mentioned

Compound Name
DL-GLUTAMIC ACID:H2O (1-13C)
Glutamic acid
Glutamine
α-ketoglutarate
Bacteriochlorophylls
Methanol
Perchloric acid

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Profile Elucidation

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile analytical technique fundamental to metabolomics and isotopic tracing studies. nih.govnumberanalytics.com It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify metabolites in complex biological samples. nih.gov In the context of DL-GLUTAMIC ACID:H2O (1-¹³C) tracing, LC-MS is instrumental in elucidating the isotopic enrichment in downstream metabolites.

The process begins with the separation of metabolites from a biological extract using an LC system. Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar metabolites like amino acids and their derivatives. nih.gov Following separation, the eluted compounds are ionized and introduced into the mass spectrometer. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are particularly advantageous as they can accurately measure the mass of peptides and infer labeling in amino acids. nih.govacs.org

By analyzing the mass spectra, researchers can determine the distribution of ¹³C within a specific metabolite pool. The incorporation of the ¹³C atom from DL-GLUTAMIC ACID:H2O (1-¹³C) into a downstream metabolite results in a predictable mass shift in the molecule. For example, if the labeled carbon from glutamic acid is incorporated into another amino acid, the mass of that amino acid will increase by approximately 1 Dalton for each ¹³C atom incorporated. LC-MS analysis allows for the quantification of the different isotopologues (molecules that differ only in their isotopic composition) of a metabolite, providing a detailed isotopic profile. This information is crucial for understanding the contribution of glutamic acid to various metabolic pathways. bohrium.comnih.gov

Table 1: Key Considerations for LC-MS in ¹³C Isotopic Analysis

Parameter Description Relevance to DL-GLUTAMIC ACID:H2O (1-¹³C) Tracing
Chromatographic Method The type of liquid chromatography used to separate metabolites. HILIC is often preferred for polar compounds like amino acids and their derivatives, ensuring good separation from other cellular components. nih.gov
Mass Analyzer The component of the mass spectrometer that separates ions by their mass-to-charge ratio. High-resolution instruments (e.g., Orbitrap, TOF) are essential for accurately distinguishing between unlabeled and ¹³C-labeled isotopologues. nih.govacs.org
Ionization Source The method used to generate ions from the eluting compounds. Electrospray ionization (ESI) is commonly used for polar metabolites like amino acids.

| Data Analysis Software | Software used to process the raw mass spectrometry data. | Specialized software is required to identify peaks, determine their mass-to-charge ratios, and quantify the relative abundance of different isotopologues. nih.gov |

Targeted Tandem Mass Spectrometry (LC-MS/MS) for Specific Metabolite Labeling

Targeted tandem mass spectrometry, often referred to as LC-MS/MS, offers enhanced specificity and sensitivity for quantifying the isotopic enrichment of predefined metabolites. nih.gov This technique is particularly valuable for tracking the incorporation of the ¹³C label from DL-GLUTAMIC ACID:H2O (1-¹³C) into specific downstream products within a complex biological matrix. bohrium.comnih.gov

In an LC-MS/MS experiment, a specific ion (the precursor ion) corresponding to a metabolite of interest is selected in the first mass analyzer. This precursor ion is then fragmented, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) when performed on a triple quadrupole mass spectrometer, allows for highly selective detection and quantification. nih.govunt.edu

For ¹³C tracing studies, a list of precursor-product ion transitions for both the unlabeled (¹²C) and expected labeled (¹³C) versions of the target metabolites is created. nih.gov By monitoring these specific transitions, the instrument can accurately quantify the amount of each isotopologue present. This targeted approach minimizes interferences from other compounds in the sample, leading to more precise measurements of isotopic enrichment. nih.gov

For instance, to trace the metabolism of DL-GLUTAMIC ACID:H2O (1-¹³C), researchers would establish MRM transitions for glutamic acid itself, as well as for metabolites that are known to be synthesized from it, such as other amino acids or intermediates of the Krebs cycle. bohrium.comnih.gov The ratio of the signal from the ¹³C-labeled metabolite to the unlabeled metabolite provides a direct measure of the isotopic enrichment.

Table 2: Example MRM Transitions for Glutamic Acid and a Downstream Metabolite

Compound Precursor Ion (m/z) Product Ion (m/z) Isotopic State
Glutamic Acid 148.06 84.04 Unlabeled (¹²C₅)
Glutamic Acid 149.06 85.04 Labeled (¹³C₁)
Aspartic Acid 134.05 74.02 Unlabeled (¹²C₄)

Note: The specific m/z values may vary slightly depending on the ionization state and instrument calibration.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Proteomics and Metabolomics Integration

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy that enables the quantitative comparison of proteomes from different cell populations. nih.govnih.govcreative-proteomics.com While traditionally used in proteomics, the principles of SILAC can be extended to integrate proteomic and metabolomic analyses, providing a more holistic view of cellular function. chempep.com

The core principle of SILAC involves growing one population of cells in a medium containing a "light" (natural abundance) amino acid, while a second population is grown in a medium where that same amino acid is replaced with a "heavy" (stable isotope-labeled) version. nih.govresearchgate.net For example, one cell culture could be supplied with standard glutamic acid, while another receives ¹³C-labeled glutamic acid. Through protein synthesis, the labeled amino acid is incorporated into all newly synthesized proteins. creative-proteomics.comthermofisher.com

After a specific experimental treatment, the cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. sigmaaldrich.com Peptides containing the heavy amino acid will have a higher mass than their light counterparts, and the ratio of the peak intensities of the heavy and light peptides in the mass spectrum reflects the relative abundance of the protein in the two cell populations. wikipedia.org

By using DL-GLUTAMIC ACID:H2O (1-¹³C) in a SILAC experiment, researchers can not only quantify changes in protein expression but also trace the metabolic fate of the glutamic acid carbon into other metabolites. This integrated approach allows for the correlation of changes in the proteome with alterations in metabolic pathways. For example, an observed upregulation of enzymes involved in a particular metabolic pathway could be correlated with an increased flux through that pathway, as measured by the incorporation of the ¹³C label from glutamic acid into the pathway's intermediates and end products.

Isotopic Steady-State and Non-Steady-State Experimental Designs

The design of a ¹³C tracing experiment is critical for obtaining meaningful data and depends on whether the system is analyzed at an isotopic steady state or during the transient phase leading up to it.

An isotopic steady state is reached when the isotopic enrichment of intracellular metabolites no longer changes over time. nih.gov This indicates that the rate of label incorporation into a metabolite pool is balanced by the rate of its turnover. To achieve this, cells are typically cultured in a medium containing the ¹³C-labeled substrate, such as DL-GLUTAMIC ACID:H2O (1-¹³C), for a duration sufficient for the label to be fully distributed throughout the metabolic network. nih.gov

The time required to reach isotopic steady state is influenced by several factors, including the doubling time of the cells and the pool sizes of the intracellular metabolites. nih.gov For example, metabolites in the Krebs cycle might reach a steady state within a few hours, while other pathways may take longer. nih.gov A key assumption for this type of analysis is that the cells are also in a metabolic steady state, meaning that the concentrations of intracellular metabolites and metabolic fluxes are constant. biorxiv.orgnih.gov

Once isotopic steady state is achieved, the pattern of ¹³C labeling in the metabolites reflects the relative activities of the different metabolic pathways. This information can be used in metabolic flux analysis (MFA) to calculate the rates of reactions throughout the metabolic network.

In contrast to steady-state experiments, isotopically nonstationary ¹³C metabolic flux analysis (INST-MFA) involves analyzing the isotopic labeling of metabolites during the transient phase before an isotopic steady state is reached. vanderbilt.edufrontiersin.org This approach is particularly useful for studying systems that are slow to label or for investigating the dynamic responses of metabolic networks to perturbations. vanderbilt.edu

In an INST-MFA experiment, samples are collected at multiple time points after the introduction of the ¹³C-labeled tracer. vanderbilt.edu The analysis of the changing isotopic enrichment patterns over time provides a wealth of information about the underlying metabolic fluxes and can also be used to estimate the pool sizes of intracellular metabolites. vanderbilt.edu This method is well-suited for systems that are at a metabolic steady state but not an isotopic one. vanderbilt.edu

INST-MFA has several advantages. It can often provide more precise flux estimates than steady-state MFA, especially for exchange fluxes. vanderbilt.edu Furthermore, it is applicable to systems that cannot be analyzed by steady-state MFA, such as autotrophic organisms that consume single-carbon substrates. vanderbilt.edu The computational modeling for INST-MFA is more complex than for steady-state MFA, but software packages are available to facilitate this analysis. biorxiv.orgnih.gov

Analytical Sample Quenching and Extraction Procedures for Isotopic Integrity

To accurately measure the in vivo isotopic enrichment of metabolites, it is imperative to rapidly halt all enzymatic activity at the time of sampling, a process known as quenching. acs.orgresearchgate.net This prevents any alteration of the metabolite pools and their isotopic labeling patterns during sample processing. Following quenching, the metabolites must be efficiently extracted from the cells while maintaining their integrity.

A common and effective quenching method involves rapidly transferring the cell culture into a cold solvent, such as methanol at -80°C. acs.orgresearchgate.net For suspension cultures, a rapid filtration step may be necessary to separate the cells from the labeled medium before quenching. acs.org The choice of quenching method is critical, as some techniques can cause cell leakage and loss of intracellular metabolites. acs.org

After quenching, metabolites are typically extracted using a solvent system that can efficiently solubilize a broad range of compounds. A frequently used method is a two-phase extraction with a mixture of chloroform, methanol, and water. nih.gov This separates the polar metabolites (including amino acids) in the aqueous phase from the lipids in the organic phase. To improve the accuracy of quantification, a uniformly ¹³C-labeled cell extract can be used as an internal standard. nih.gov The extracted samples are then lyophilized and stored at -80°C until analysis to ensure their stability. numberanalytics.comnih.gov

Table 3: Comparison of Quenching Methods for Metabolomics

Quenching Method Description Advantages Disadvantages
Cold Methanol Rapidly mixing cells with methanol at -40°C to -80°C. acs.orgresearchgate.net High quenching efficiency. Can cause some metabolite leakage if not optimized.
Rapid Filtration and Cold Methanol Cells are quickly filtered to remove the medium and then immersed in cold methanol. acs.org High quenching efficiency, removes extracellular label. Can be more laborious.

| Saline Ice Slurry | Mixing cells with a saline ice slurry at ~0°C. acs.org | Simple to implement. | Less effective at rapidly halting metabolism compared to cold methanol. acs.org |

Applications of Dl Glutamic Acid:h2o 1 13c in Metabolic Flux Analysis

Quantification of Central Carbon Metabolism Fluxes

The metabolism of 1-13C labeled glutamic acid provides critical insights into the activity of the central carbon metabolic pathways, particularly the Tricarboxylic Acid (TCA) cycle and its associated anaplerotic and cataplerotic fluxes. nih.govcreative-proteomics.com

DL-GLUTAMIC ACID:H2O (1-13C) is readily converted to α-ketoglutarate, a key intermediate of the TCA cycle. creative-proteomics.com The labeled carbon at the C1 position of glutamate (B1630785) enters the cycle as the C5 carbon of α-ketoglutarate. Through the oxidative reactions of the TCA cycle, this labeled carbon is eventually released as 13CO2. By measuring the rate of 13CO2 production or the incorporation of the 13C label into other TCA cycle intermediates and related compounds, the oxidative flux through the cycle can be quantified.

For instance, studies using 13C-labeled glucose, a precursor to glutamate, have demonstrated the ability to measure TCA cycle flux in the brain. nih.gov The rate of incorporation of the 13C label into glutamate provides an estimate of the cycle's activity. nih.gov In one study, the flux of carbon through the TCA cycle in the rat brain was determined to be approximately 1.4 µmol/g/min. nih.gov Similarly, research in Bacillus licheniformis showed that overexpression of the dltB gene led to a 38.38% increase in the TCA cycle flux, from 13.86 to 19.18 mmol/g DCW/h, which was beneficial for the production of poly-γ-glutamic acid. nih.govnih.gov

Table 1: TCA Cycle Flux Rates Determined Using 13C-Labeled Substrates

Organism/TissueConditionTCA Cycle Flux RateReference
Rat BrainIn vivo~1.4 µmol/g/min nih.gov
Bacillus licheniformis WX-02/pHY300Control13.86 mmol/g DCW/h nih.govnih.gov
Bacillus licheniformis WX-02/pHY-dltBdltB overexpression19.18 mmol/g DCW/h nih.govnih.gov
Human Occipital/Parietal LobeResting State0.77 ± 0.07 µmol/min/g nih.gov

Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes. researchgate.net The metabolism of glutamate itself can be anaplerotic, as its conversion to α-ketoglutarate directly feeds into the TCA cycle. nih.gov Furthermore, tracing the 13C label from DL-GLUTAMIC ACID:H2O (1-13C) can help quantify other anaplerotic pathways.

For example, the carboxylation of pyruvate (B1213749) to oxaloacetate, catalyzed by pyruvate carboxylase, is a major anaplerotic reaction. researchgate.netnih.gov By analyzing the labeling patterns of TCA cycle intermediates and related amino acids derived from a 13C-labeled precursor, the contribution of pyruvate carboxylase to the anaplerotic flux can be determined. researchgate.netnih.gov In a study on Bacillus licheniformis, overexpression of dltB increased the anaplerotic flux from pyruvate to oxaloacetate by 25.40%, enhancing the carbon flow into the TCA cycle. nih.gov

Cataplerosis is the removal of TCA cycle intermediates for use in biosynthetic pathways. researchgate.net Glutamate itself can be a product of cataplerosis when α-ketoglutarate is withdrawn from the TCA cycle. nih.gov Tracing the 13C label from DL-GLUTAMIC ACID:H2O (1-13C) allows for the investigation of cataplerotic fluxes leading to the synthesis of other molecules.

One significant cataplerotic pathway is the export of TCA cycle intermediates for the synthesis of other amino acids and fatty acids. nih.gov For instance, oxaloacetate can be converted to aspartate, and citrate (B86180) can be exported from the mitochondria to provide acetyl-CoA for fatty acid synthesis. nih.gov Studies in melanoma cells using 13C-glutamine have highlighted the cataplerotic roles of glutamine-derived carbon, including its use for fatty acid synthesis and export as aspartate. nih.gov

Investigation of Amino Acid Metabolism Dynamics

DL-GLUTAMIC ACID:H2O (1-13C) is an invaluable tracer for studying the dynamic interplay between glutamate and other amino acids. creative-proteomics.com

The glutamate-glutamine cycle is a crucial process in the brain, involving the cycling of glutamate released by neurons and its uptake by astrocytes, where it is converted to glutamine. frontiersin.org This glutamine is then transported back to neurons to replenish the glutamate supply. frontiersin.org Using 13C-labeled glutamate or its precursors, the kinetics of this cycle can be measured. nih.govfrontiersin.org

In vivo 13C NMR studies in the human brain have quantified the rate of the glutamate-glutamine cycle. nih.gov By infusing [1-13C]-glucose and monitoring the labeling of glutamate and glutamine, researchers determined the cycle rate to be 0.32 ± 0.05 µmol/min/g in the resting human occipital/parietal lobe. nih.gov This rate was found to be approximately 80% of the glucose oxidation rate, highlighting its significance as a major metabolic flux in the brain. nih.gov

Table 2: Glutamate-Glutamine Cycle Rates in the Human Brain

Brain RegionConditionGlutamate-Glutamine Cycle RateReference
Occipital/Parietal LobeResting State0.32 ± 0.05 µmol/min/g nih.gov

Glutamate metabolism is intricately linked with that of other amino acids, notably aspartate and gamma-aminobutyric acid (GABA). The reversible transamination reaction catalyzed by aspartate aminotransferase allows for the interconversion of glutamate and α-ketoglutarate with aspartate and oxaloacetate. nih.gov By tracing the 13C label from DL-GLUTAMIC ACID:H2O (1-13C), the flux through this and other transamination reactions can be assessed.

For example, the appearance of the 13C label in aspartate following the administration of a 13C-labeled glutamate precursor provides a measure of the rate of the aspartate aminotransferase reaction. nih.gov Furthermore, glutamate is the precursor for the synthesis of the inhibitory neurotransmitter GABA. The rate of GABA synthesis can be determined by monitoring the incorporation of the 13C label from glutamate into the GABA pool. These measurements provide a deeper understanding of the metabolic pathways that support neurotransmission.

Elucidation of Carbon Flow into Macromolecular Biosynthesis

The carbon backbone of glutamic acid is a fundamental building block for major classes of macromolecules essential for cell growth and proliferation. Using DL-GLUTAMIC ACID:H2O (1-13C) and other glutamine isotopologues, scientists can trace the contribution of glutamine-derived carbons to these biosynthetic pathways.

In many proliferating cells, particularly cancer cells or those with mitochondrial defects, glutamine surpasses glucose as the primary source of carbon for the synthesis of fatty acids. ismrm.orgresearchgate.net This occurs through the pathway of reductive carboxylation. Glutamine-derived α-ketoglutarate is converted to isocitrate and then to citrate, which is exported from the mitochondria to the cytosol. There, citrate is cleaved to produce acetyl-CoA, the direct precursor for lipogenesis. nih.gov

Studies using 13C-labeled glutamine have demonstrated this phenomenon robustly. In fumarate (B1241708) hydratase (FH)-deficient cells, for instance, there is significant 13C labeling of lipid acyl chains when cells are grown with [13C5,15N2]-L-glutamine, whereas labeling from 13C6-glucose is minimal. ismrm.org This indicates that glutamine-derived carbon, not glucose, is the crucial fuel for lipid metabolism in these cells. ismrm.org The use of [1-13C]glutamine is particularly useful for tracing reductive carboxylation, as the label is retained in this pathway but lost in the oxidative TCA cycle. nih.gov Conversely, [5-13C]glutamine can trace the carbon that becomes part of the acetyl-CoA molecule itself. nih.gov

Table 1: Research Findings on Glutamine's Contribution to Lipid Synthesis
Cell Type/Condition13C Tracer UsedKey FindingReference
FH- and mtDNA-deficient UOK271 tumor cells13C515N2-L-glutamineRobust 13C labeling of lipid acyl chains, demonstrating glutamine is a major carbon source for lipid synthesis via reductive carboxylation. ismrm.org
Cells with defective mitochondriaL-[U-13C]glutamineGlutamine is the major lipogenic precursor, while contribution from glucose is minimal. researchgate.net
Glioblastoma cells[3-13C]glutamineGlutamine provided a secondary source of carbon for fatty acid synthesis, accounting for a significant portion of total fatty acyl carbon. pnas.org
General cancer cell models[1-13C]glutamine & [5-13C]glutamineDemonstrates the utility of specifically labeled glutamine to distinguish between oxidative metabolism and reductive carboxylation's contribution to lipogenic acetyl-CoA. nih.gov

Glutamine provides both carbon and nitrogen atoms for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. researchgate.net Isotope tracing with 13C-labeled glutamine allows for the detailed mapping of these contributions. The carbon skeleton of glutamine, via the TCA cycle, contributes to the pyrimidine (B1678525) ring, while its nitrogen atoms are incorporated into both purine (B94841) and pyrimidine rings. researchgate.net

For example, in proliferating CD8+ T effector cells, glutamine anaplerosis is leveraged to support de novo pyrimidine synthesis. biorxiv.orgnih.gov Studies tracing 13C-glutamine into Uridine Monophosphate (UMP), a pyrimidine nucleotide, have shown prominent M+3 labeling (three carbons heavier than the unlabeled molecule). nih.gov This labeling pattern arises from the incorporation of 13C-glutamine-derived aspartate, which forms a part of the pyrimidine ring. nih.gov Similarly, the carbons and nitrogens from glutamine can be traced into the purine ring of nucleotides like Adenosine Monophosphate (AMP). researchgate.net

Table 2: Tracing Glutamine-Derived Carbons into Nucleotides
TracerMetabolite AnalyzedObserved Labeling PatternInferred PathwayReference
13C-GlutamineUMP (pyrimidine)Prominent M+3 labelingIncorporation of 13C-glutamine-derived aspartate into the pyrimidine ring. nih.gov
13C5,15N2-GlnUMP (pyrimidine)13C incorporation into the uracil (B121893) ringAnaplerotic glutaminolysis and Krebs cycle-pyrimidine synthesis path. researchgate.net
13C5,15N2-GlnAMP (purine)13C and 15N incorporation into the adenine (B156593) ringContribution to the purine synthesis pathway. researchgate.net

Characterization of Metabolic Compartmentation in Heterogeneous Cellular Systems

Metabolic processes are often compartmentalized, not only between different cell types in a tissue but also within subcellular organelles of a single cell. sci-hub.se DL-GLUTAMIC ACID:H2O (1-13C) is an invaluable tool for studying this compartmentation. A classic example is the glutamate-glutamine cycle between neurons and astrocytes in the brain. sci-hub.seresearchgate.net Astrocytes preferentially take up certain substrates, like acetate, while neurons are the primary consumers of glucose. researchgate.net By using 13C-labeled glutamic acid or glutamine and analyzing the labeling patterns of glutamate and glutamine in each cell type, researchers can determine the flux rates between these compartments. frontiersin.org

Evidence for metabolic compartmentation has also been found within single cells. Studies in astrocytes have suggested the existence of heterogeneous mitochondrial populations, where one set of mitochondria may primarily use glutamine and glucose-derived acetyl-CoA, while another set might preferentially use lactate-derived acetyl-CoA and be more closely associated with GABA synthesis. sci-hub.se The distinct labeling patterns of metabolites derived from specifically labeled precursors like [1-13C]glutamic acid help to resolve these functionally distinct metabolic pools. sci-hub.se

Comparative Metabolic Profiling Under Perturbed Physiological Conditions

A key application of DL-GLUTAMIC ACID:H2O (1-13C) is in comparative metabolomics, where the metabolic state of cells is analyzed under different conditions. biorxiv.orgembopress.org These perturbations can include disease states, different developmental stages, or the application of drugs.

For instance, by infusing 13C-labeled glutamine into mice infected with Listeria monocytogenes, researchers have shown that CD8+ T effector cells alter their fuel preference during the course of an immune response. biorxiv.orgnih.gov Early in the infection, these highly proliferative cells rely heavily on glutamine anaplerosis, but they switch to acetate-dependent TCA cycle metabolism later in the infection. biorxiv.org

Similarly, this tracer can be used to assess the metabolic effects of drugs. Treatment of tumors with a glutaminase (B10826351) inhibitor, such as CB-839, dramatically reduces the conversion of labeled glutamine to glutamate, a change that can be monitored in real-time. pnas.org In studies of lymphoma cells, inhibiting the mTOR signaling pathway led to significant changes in fluxes through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, which were quantified using 13C tracing. nih.gov These studies highlight how DL-GLUTAMIC ACID:H2O (1-13C) can reveal metabolic vulnerabilities and adaptations in response to physiological or pharmacological challenges.

Table 3: Comparative Metabolic Profiling Using 13C-Glutamine Tracing
System StudiedPerturbationKey Metabolic Change ObservedReference
CD8+ T cells in vivoPhase of immune response (early vs. late infection)Switch from glutamine-dependent to acetate-dependent TCA cycle metabolism. biorxiv.org
Tumor xenograftsTreatment with glutaminase inhibitor (CB-839)Dramatically reduced conversion of 13C-glutamine to 13C-glutamate. pnas.org
Human lymphoma cellsInhibition of mTOR signalingAltered metabolic fluxes in glycolysis, pentose phosphate pathway, and TCA cycle. nih.gov
Pan-cancer cell line panelComparison across different cell linesIdentified a subset of cells with a distinct reliance on glutamine metabolism to fuel the TCA cycle. embopress.org

Dl Glutamic Acid:h2o 1 13c in Neurobiochemical Research Excluding Clinical Outcomes

Unraveling Brain Energy Metabolism and Substrate Utilization

In the intricate environment of the brain, understanding the nuances of energy metabolism is paramount. DL-Glutamic Acid:H2O (1-13C) is employed in ex vivo and in vitro models, such as isolated brain slices and primary cell cultures, to dissect the utilization of glutamate (B1630785) as an energy substrate. When introduced to these systems, the 13C-labeled glutamate enters the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration.

Researchers can monitor the incorporation of the 13C label into various TCA cycle intermediates and related amino acids. This provides a quantitative measure of glutamate's contribution to oxidative metabolism in different neural cell types. For instance, studies using brain slices can reveal the relative importance of glutamate versus glucose as an energy source under varying physiological conditions. This approach has been instrumental in elucidating how different brain regions and cell populations adapt their metabolic strategies in response to stimuli.

Experimental ModelKey Findings
Isolated Brain SlicesDemonstrates the capacity of neurons and glia to oxidize glutamate for energy production.
Primary Cell CulturesAllows for cell-type-specific analysis of glutamate metabolism, highlighting differences between neurons and astrocytes.
Ex Vivo ModelsProvides insights into substrate competition and metabolic flexibility in a more intact tissue preparation.

Mechanistic Studies of Neurotransmitter Synthesis and Cycling

The roles of glutamate as the principal excitatory neurotransmitter and a precursor to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) are central to brain function. DL-Glutamic Acid:H2O (1-13C) is an invaluable tool for studying the dynamics of the glutamate-glutamine cycle and GABAergic neurotransmission.

By introducing 13C-labeled glutamate into neuronal and glial cell co-cultures or brain slice preparations, scientists can trace its conversion to glutamine in astrocytes, followed by the transfer of glutamine to neurons for reconversion into glutamate. The appearance of the 13C label in glutamine and subsequently in newly synthesized glutamate provides a direct measure of the rate and efficiency of this critical neurotransmitter recycling pathway. Similarly, the flux of 13C from glutamate into the GABA pool can be quantified, offering insights into the regulation of inhibitory neurotransmission.

PathwayTracer Application
Glutamate-Glutamine CycleTracing the flow of 13C from glutamate to glutamine and back to glutamate to quantify neurotransmitter recycling.
GABA SynthesisMonitoring the incorporation of 13C from glutamate into GABA to assess the activity of the GABAergic system.

Metabolic Phenotyping in Experimental Models of Neurological Conditions

Experimental models of neurological disorders, including neurodegenerative diseases and brain injury, often exhibit profound alterations in brain metabolism. DL-Glutamic Acid:H2O (1-13C) is utilized in in vitro and ex vivo settings to characterize these metabolic shifts. For example, in models of neurodegeneration, researchers can assess whether the capacity to metabolize glutamate is impaired in specific cell types.

By comparing the metabolic profiles of tissue or cells from disease models to healthy controls, specific enzymatic or transport deficits can be identified. This metabolic phenotyping provides a deeper understanding of the underlying pathophysiology and can reveal potential targets for therapeutic intervention. The ability to trace the metabolic fate of glutamate offers a dynamic view of cellular dysfunction that complements genomic and proteomic analyses.

Neurological Condition ModelApplication of 13C-Glutamate
In Vitro NeurodegenerationAssessing impairments in glutamate uptake and metabolism in cultured neurons or glia.
Ex Vivo Brain InjuryInvestigating acute changes in glutamate metabolism and excitotoxicity following injury.

Assessment of Astrocytic-Neuronal Metabolic Coupling

The concept of metabolic coupling between astrocytes and neurons is a cornerstone of modern neurobiology. This intricate partnership ensures that neuronal energy demands are met and neurotransmitter pools are replenished. DL-Glutamic Acid:H2O (1-13C) has been instrumental in dissecting the metabolic interactions between these two cell types.

When 13C-glutamate is taken up by astrocytes, it is converted to 13C-glutamine, which is then shuttled to neurons. Neurons utilize this glutamine to regenerate glutamate for neurotransmission. By monitoring the isotopic enrichment of these key metabolites in both cell types, researchers can quantify the flux of substrates between astrocytes and neurons. These studies have provided direct evidence for the astrocyte-neuron lactate (B86563) shuttle hypothesis and have illuminated the complex metabolic dialogue that sustains neural activity.

Intercellular ProcessRole of 13C-Glutamate
Astrocyte-Neuron Lactate ShuttleIndirectly assessed by observing the metabolic consequences of altered glutamate-glutamine cycling.
Glutamate-Glutamine CycleDirectly quantifies the transfer of carbon skeletons from astrocytes to neurons.

Dl Glutamic Acid:h2o 1 13c in Diverse Biological Systems Studies Excluding Clinical Human Data

Analysis of Metabolic Adaptations in Cell Line Models (e.g., cancer cell metabolism in vitro)

The study of metabolic reprogramming is a cornerstone of cancer research, and DL-GLUTAMIC ACID:H2O (1-13C), along with other isotopically labeled forms of glutamine and glutamate (B1630785), is instrumental in elucidating these changes in vitro. nih.govcreative-proteomics.com Cancer cells often exhibit an increased reliance on glutamine metabolism, a phenomenon termed "glutamine addiction," to support rapid proliferation and survival. mdpi.comnih.gov Isotope tracing studies using 13C-labeled glutamic acid or its amide, glutamine, allow for the precise mapping of how these molecules contribute to central carbon metabolism. nih.govcreative-proteomics.com

One of the key pathways investigated is glutaminolysis, where glutamine is converted to glutamate and then to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG). nih.gov By supplying cells with (1-¹³C)-glutamic acid, the ¹³C label can be traced as it enters the TCA cycle. This allows for the quantification of the anaplerotic flux of glutamine, which is the replenishment of TCA cycle intermediates that are diverted for biosynthetic purposes such as the synthesis of nucleotides, lipids, and other non-essential amino acids. mdpi.com

Furthermore, under certain conditions, such as hypoxia or mitochondrial dysfunction, some cancer cells utilize a reverse flux through the TCA cycle known as reductive carboxylation. researchgate.net In this pathway, glutamine-derived α-KG is converted to isocitrate and then to citrate (B86180), which can be used for the synthesis of acetyl-CoA and fatty acids. researchgate.net Tracing studies with 13C-labeled glutamic acid can differentiate between oxidative and reductive glutamine metabolism, providing critical insights into the metabolic flexibility of cancer cells. For instance, in human glioblastoma (GBM) cells, ¹³C-glutamine tracing coupled with mass spectrometry has been used to detail the synthesis of polar metabolites and long-chain fatty acids, revealing metabolic reprogramming following lysosome inhibition. nih.gov

The table below summarizes findings from representative studies using 13C-labeled glutamine/glutamate in cancer cell lines.

Cell Line ModelIsotope TracerKey Metabolic Pathway InvestigatedMajor Finding
Human Glioblastoma (GBM)¹³C-GlutamineReductive CarboxylationRevealed alterations in glutamine-derived long-chain fatty acid synthesis upon lysosome inhibition. nih.gov
P493-6 B-cells (Myc-inducible)¹³C-Glutamine & ¹³C-GlucoseCentral Carbon MetabolismHigh Myc expression led to increased reliance on mitochondrial oxidative metabolism and global upregulation of amino acid consumption. vanderbilt.edu
Various Cancer Cell Lines¹³C-GlutamineGlutaminolysis and AnaplerosisDemonstrated that glutamine is a major carbon source for replenishing the TCA cycle, especially in cells with high Myc expression. mdpi.com
Melanoma Cells¹³C-GlutamineTCA Cycle under HypoxiaShowed that the TCA cycle remains functional and is significantly fueled by glutamine even under hypoxic conditions. researchgate.net

Investigation of Microbial Metabolic Networks and Engineering

In the field of microbial biotechnology, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying intracellular metabolic fluxes. mdpi.com This methodology is crucial for understanding the intricate metabolic networks of microorganisms and for the rational design of engineered strains for the production of valuable biochemicals, such as amino acids, organic acids, and biofuels. mdpi.comnih.govnih.gov DL-GLUTAMIC ACID:H2O (1-13C), among other labeled substrates, can be used to probe the central carbon metabolism of industrial workhorses like Corynebacterium glutamicum and Escherichia coli. mdpi.comoup.com

C. glutamicum, for instance, is renowned for its industrial-scale production of L-glutamate and L-lysine. nih.govmdpi.com By growing this bacterium on a medium containing ¹³C-labeled substrates, researchers can track the distribution of the ¹³C label into various metabolites, including proteinogenic amino acids. mdpi.com Analysis of the mass isotopomer distribution in these amino acids provides a detailed picture of the fluxes through pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle. nih.gov

This information is invaluable for metabolic engineering. For example, ¹³C-MFA studies in L-lysine producing C. glutamicum strains have revealed that an increased flux through the PPP is necessary to supply the NADPH required for lysine (B10760008) synthesis. mdpi.com This knowledge can then be used to guide genetic modifications, such as the overexpression of key enzymes in the PPP, to further enhance product yields. Similarly, ¹³C-MFA can identify metabolic bottlenecks or competing pathways that divert carbon away from the desired product, which can then be targeted for downregulation or deletion. mdpi.com

The table below presents examples of how 13C-MFA has been applied to investigate and engineer microbial metabolic networks.

MicroorganismTarget ProductKey Pathway InvestigatedEngineering Strategy Informed by ¹³C-MFA
Corynebacterium glutamicumL-LysinePentose Phosphate Pathway (PPP)Overexpression of PPP enzymes to increase NADPH supply. mdpi.com
Escherichia coliFatty AcidsAcetyl-CoA & NADPH SupplyIdentification of precursor and cofactor supply as key bottlenecks for targeted engineering. mdpi.com
Saccharomyces cerevisiaeVarious BiochemicalsCentral Carbon MetabolismQuantification of flux distribution to guide rational strain design for improved production. mdpi.com
Bacillus subtilisVarious BiochemicalsCentral Carbon MetabolismElucidation of metabolic rewiring in engineered strains to inform further optimization. mdpi.com

Application in Plant Physiology for Carbon Partitioning and Photosynthesis Research (general 13C tracing principles)

In plant physiology, stable isotope tracing with ¹³C is a fundamental tool for studying the assimilation of atmospheric CO₂ through photosynthesis and the subsequent partitioning of this carbon into various metabolic and structural components of the plant. biorxiv.org While large-scale labeling is often performed using ¹³CO₂, the principles of tracing carbon flow are directly applicable to studies involving the introduction of specific ¹³C-labeled metabolites like glutamic acid to investigate nitrogen assimilation and its interplay with carbon metabolism. nih.gov

When plants are exposed to an atmosphere containing ¹³CO₂, the ¹³C is incorporated into sugars during photosynthesis. These labeled sugars are then transported throughout the plant and used for a myriad of processes, including respiration, storage as starch, and the synthesis of structural components like cellulose (B213188) and lignin. nih.govresearchgate.net By analyzing the ¹³C content in different tissues and biochemical fractions over time, researchers can map the allocation of recently fixed carbon. nih.gov

Glutamate holds a central position in plant metabolism as it is the nexus of carbon and nitrogen assimilation. nih.gov The carbon skeleton for glutamate is derived from the TCA cycle intermediate α-ketoglutarate. Studies using ¹³CO₂ have shown that the glutamate pool in illuminated leaves is composed of both newly assimilated 'photosynthetic' carbon and 'old' carbon from pre-existing stores. nih.gov By analyzing the specific ¹³C-labeling patterns within the glutamate molecule using techniques like nuclear magnetic resonance (NMR), it is possible to trace the origin of its carbon atoms and quantify the flux of de novo glutamate synthesis. nih.gov This provides insights into how carbon allocation is influenced by environmental conditions such as CO₂ and O₂ levels. nih.gov For example, it has been demonstrated that glutamate production from current photosynthetic carbon is a relatively small flux that is upregulated at low CO₂ concentrations. nih.gov

The general principles of using ¹³C tracing in plant physiology are summarized below.

Research Area¹³C TracerProcess InvestigatedInformation Gained
Photosynthesis & Carbon Fixation¹³CO₂Calvin-Benson CycleRate of carbon assimilation and flow into primary photosynthetic products. biorxiv.org
Carbon Partitioning¹³CO₂Source-Sink DynamicsAllocation of newly fixed carbon to different organs (leaves, stems, roots, fruits). nih.govresearchgate.net
Nitrogen Assimilation¹³CO₂ / ¹³C-MetabolitesGlutamate SynthesisFlux of carbon from photosynthesis and TCA cycle into amino acid biosynthesis. nih.gov
Respiration¹³C-labeled substratesRespiratory MetabolismContribution of different carbon sources (e.g., recent photosynthates vs. stored reserves) to respiration. nih.govresearchgate.net

Ex Vivo Organ and Tissue Perfusion Studies for Organ-Specific Metabolism

Ex vivo organ and tissue perfusion systems provide a powerful platform to study the metabolism of intact organs in a controlled environment, bridging the gap between in vitro cell culture and in vivo studies. The use of ¹³C-labeled substrates, including DL-GLUTAMIC ACID:H2O (1-13C), in these systems allows for the detailed investigation of organ-specific metabolic pathways and functions. researchgate.netnih.gov

In a study involving the ex vivo hypothermic machine perfusion of porcine kidneys, the feasibility of using ¹³C-enriched glucose to monitor de novo metabolism was demonstrated. researchgate.netbirmingham.ac.uk By analyzing the perfusion fluid and tissue extracts with NMR spectroscopy, researchers detected significant ¹³C enrichment in several central metabolites. researchgate.netbirmingham.ac.uk Notably, small amounts of enriched glutamic acid were identified, indicating that even under hypothermic and hypoxic conditions, the kidney retains the capacity for complex metabolic activities beyond simple glycolysis. researchgate.netbirmingham.ac.uk The presence of ¹³C-labeled glutamic acid suggests the activity of pathways connecting glycolysis to the TCA cycle and amino acid metabolism.

More advanced studies have employed global ¹³C tracing in intact human liver tissue ex vivo. nih.gov By perfusing liver slices with a medium containing fully ¹³C-labeled glucose and amino acids, a wide range of metabolic pathways can be monitored simultaneously. nih.gov This approach has confirmed the functionality of canonical liver pathways ex vivo, such as bile acid synthesis, and has also revealed unexpected metabolic activities. nih.gov Such studies are crucial for understanding human-specific metabolism, which can differ significantly from rodent models, and for assessing how individual metabolic phenotypes are retained in an ex vivo setting. nih.gov

These ex vivo models allow for the precise measurement of substrate uptake, product release, and intracellular flux distribution within a specific organ, providing a high-resolution view of its metabolic function.

Organ SystemIsotope TracerKey Metabolic Process StudiedKey Finding
Porcine Kidney (ex vivo perfusion)[U-¹³C] GlucoseDe Novo Metabolism during HypothermiaKidneys exhibit complex metabolic activity, including the synthesis of glutamic acid, even under preservation conditions. researchgate.netbirmingham.ac.uk
Human Liver Tissue (ex vivo culture)Global ¹³C Tracers (Glucose & Amino Acids)Central Carbon & Amino Acid MetabolismIntact human liver tissue retains canonical metabolic functions and individual phenotypes ex vivo, enabling detailed metabolic flux analysis. nih.gov
Rat Liver and Kidney (in vivo during brain death)Hyperpolarized [1-¹³C]pyruvatePyruvate (B1213749) MetabolismDemonstrated organ-specific metabolic responses to brain death, with distinct changes in lactate (B86563) and alanine (B10760859) production in the liver and kidney. researchgate.net

Theoretical and Computational Aspects of Dl Glutamic Acid:h2o 1 13c Data Interpretation

Principles of Isotopomer Distribution Analysis and Mass Isotopomer Distribution (MID)

Isotopomer distribution analysis is the foundational technique for decoding the information embedded in the labeling patterns of metabolites after introducing a tracer like DL-GLUTAMIC ACID:H2O (1-13C). An isotopomer is a molecule with a specific configuration of isotopes. When the 1-¹³C from glutamic acid is incorporated into other metabolites through biochemical reactions, it generates a unique set of isotopomers for each downstream compound. The relative abundance of these isotopomers is highly sensitive to the relative fluxes through different metabolic pathways. creative-proteomics.com

The most common method for analyzing this distribution is through Mass Spectrometry (MS), which measures the Mass Isotopomer Distribution (MID) of a metabolite. The MID is a vector representing the fractional abundance of molecules with a specific number of heavy isotopes (e.g., M+0 for the unlabeled molecule, M+1 for a molecule with one ¹³C, M+2 for two, and so on). For instance, if the ¹³C from the C1 position of glutamate (B1630785) is transferred to α-ketoglutarate and then cycles through the Tricarboxylic Acid (TCA) cycle, the labeling will propagate to other intermediates like succinate, malate (B86768), and oxaloacetate, as well as other amino acids like aspartate. biorxiv.orgnih.gov

The core principle is that different metabolic flux distributions will result in distinct and predictable MIDs for the measured metabolites. creative-proteomics.com For example, the entry of the ¹³C label from [1-¹³C]glutamate into the TCA cycle will produce different labeling patterns in malate compared to direct synthesis of malate from an unlabeled source. By measuring these MIDs, researchers can obtain a snapshot of the metabolic network's activity. creative-proteomics.comresearchgate.net

Table 1: Illustrative Mass Isotopomer Distribution (MID) Data for a Metabolite

This table shows a hypothetical MID for a 4-carbon metabolite (like Aspartate) derived from a [1-¹³C]glutamate tracer experiment. The distribution reflects the incorporation of the ¹³C label.

Mass IsotopomerFractional AbundanceInterpretation
M+00.6565% of the metabolite pool is unlabeled.
M+10.2525% of the pool has incorporated one ¹³C atom.
M+20.088% of the pool has incorporated two ¹³C atoms.
M+30.022% of the pool has incorporated three ¹³C atoms.
M+40.000% of the pool has incorporated four ¹³C atoms.

Metabolic Flux Modeling Algorithms and Software Platforms (e.g., INCA, METAFlux)

To translate raw MID data into metabolic flux values, sophisticated software platforms are essential. These platforms use mathematical models that describe the metabolic network and the atom transitions for each reaction. nih.govwikipedia.org They employ algorithms to simulate the expected MIDs for a given set of fluxes and compare them to the experimentally measured MIDs.

Key Software Platforms:

INCA (Isotopomer Network Compartmental Analysis): INCA is a widely used, MATLAB-based software package for both steady-state and isotopically non-stationary metabolic flux analysis (INST-MFA). nih.govresearchgate.netvueinnovations.com It automates the generation of balance equations and uses optimization algorithms to find the flux distribution that minimizes the difference between simulated and measured labeling data. nih.govnih.gov INCA is capable of integrating data from various analytical platforms, including both MS and NMR. nih.gov

13CFLUX2: This is a high-performance software suite designed for large-scale ¹³C-MFA applications. nih.govfz-juelich.de It uses a specialized language, FluxML, for model specification and supports parallel computing to handle complex metabolic networks, making it suitable for genome-scale analyses. nih.govfrontiersin.org

OpenMebius: This is an open-source software for performing both conventional and isotopically non-stationary ¹³C-MFA. researchgate.net

Other Platforms: A variety of other tools exist, including Metran, OpenFlux, and FiatFlux, each with specific features for modeling and flux estimation. nih.govucdavis.edu

These platforms function by taking a defined metabolic network, the specific tracer used (e.g., [1-¹³C]glutamate), and the experimental MID data as inputs. The software then performs a least-squares regression to find the set of flux values that best explains the observed labeling patterns. nih.gov

Table 2: Comparison of Features in Common MFA Software Platforms

FeatureINCA13CFLUX2OpenMebius
Analysis Type Steady-State & Non-StationarySteady-StateSteady-State & Non-Stationary
Platform MATLABC++, Linux/UnixMATLAB
Key Advantage User-friendly, integrated dynamic modeling vueinnovations.comnih.govHigh-performance for large networks nih.govfz-juelich.deOpen-source, versatile
Data Integration MS, NMR nih.govMS, NMRMS, NMR

Inverse Problem Solving for Flux Estimation

The core computational task in ¹³C-MFA is solving an inverse problem. The "forward problem" involves predicting the isotopic labeling pattern that would result from a known set of metabolic fluxes. The "inverse problem," which is what researchers need to solve, is to infer the unknown metabolic fluxes from the measured isotopic labeling patterns. nih.gov

This is typically formulated as a multi-parameter optimization problem. nih.gov The objective is to minimize the sum of squared residuals (SSR) between the experimentally measured MIDs and the MIDs simulated by the model. The variables in this optimization are the unknown intracellular fluxes.

The process generally follows these steps:

Model Definition: A metabolic network model is constructed, defining all relevant reactions and their carbon atom transitions.

Initial Guess: The algorithm starts with an initial guess for all unknown flux values.

Forward Simulation: Using the current flux values, the model simulates the expected MIDs of measurable metabolites.

Comparison: The simulated MIDs are compared to the experimental MIDs, and the SSR is calculated.

Iteration: An optimization algorithm (e.g., Levenberg–Marquardt) adjusts the flux values to reduce the SSR. vanderbilt.edu

Convergence: Steps 3-5 are repeated iteratively until the SSR is minimized, and a best-fit flux map is obtained. vanderbilt.edu

To ensure that the algorithm finds the true global minimum rather than a local minimum, the estimation is typically repeated many times (e.g., 50 or more) with random initial values for the fluxes. researchgate.net

Sensitivity Analysis and Confidence Interval Determination for Fluxes

Estimating the single best-fit value for each flux is not sufficient; it is equally important to determine the precision and reliability of that estimate. nih.gov Confidence intervals provide a range within which the true flux value is expected to lie with a certain probability (commonly 95%). nih.gov

Because the relationship between fluxes and isotopomer distributions is highly non-linear, simple linear statistical methods are often inappropriate for determining confidence intervals. nih.govnih.gov Therefore, more accurate methods are employed:

Parameter Continuation (Grid Search): This method involves systematically varying a single flux away from its optimal value and re-optimizing all other fluxes. The range of values for which the resulting SSR remains within a statistically acceptable threshold (determined by a chi-square test) defines the confidence interval. researchgate.netresearchgate.net This provides an accurate, albeit computationally intensive, way to assess the uncertainty of each flux.

Monte Carlo Simulations: This approach involves generating a large number of simulated datasets by adding random noise (consistent with measurement error) to the best-fit data. The flux estimation is then performed on each of these simulated datasets. The distribution of the resulting flux estimates is used to construct confidence intervals. creative-proteomics.comnih.gov

Wide confidence intervals for a particular flux indicate that its value is not well-resolved by the available experimental data. nih.gov This information is critical for designing better experiments, for example, by choosing a different isotopic tracer that provides more constraints on the uncertain flux. nih.gov Sensitivity analysis can also be performed to evaluate how sensitive the SSR is to small changes in flux parameters, helping to identify the most influential fluxes in the network. creative-proteomics.comnih.gov

Network Reconstruction and Stoichiometric Constraints in Flux Modeling

The accuracy of any ¹³C-MFA study is fundamentally dependent on the quality of the underlying metabolic network model. nih.gov This model serves as the mathematical framework for the flux calculations and must accurately represent the biochemistry of the organism being studied.

Network reconstruction involves:

Defining Stoichiometry: All relevant biochemical reactions are compiled, specifying the reactants, products, and their stoichiometric coefficients. This information is often derived from genome annotations and biochemical databases. ucsd.eduyoutube.com

Specifying Atom Mappings: For each reaction, the precise transition of each carbon atom from the substrates to the products must be defined. This is critical for accurately simulating the propagation of the ¹³C label.

Imposing Constraints: The model is constrained by the principles of mass balance. At metabolic steady state, the rate of production for each intracellular metabolite must equal its rate of consumption. frontiersin.org These stoichiometric constraints significantly reduce the space of possible flux distributions.

Including Extracellular Rates: Measured rates of substrate uptake (e.g., glutamic acid) and product secretion (e.g., lactate) are used as fixed inputs or constraints in the model, further refining the solution space. nih.govnih.gov

A well-constructed network model ensures that the estimated fluxes are biochemically and thermodynamically feasible. Genome-scale metabolic reconstructions can provide a comprehensive basis for these models, though they are often condensed to the central carbon metabolism for ¹³C-MFA to maintain computational tractability. nih.govfrontiersin.org The choice of reactions to include, particularly those related to glutamate and glutamine metabolism like anaplerosis and the glutamate-glutamine cycle, is critical for accurately interpreting data from a [1-¹³C]glutamate tracer. frontiersin.orgwikipedia.orgnih.gov

Challenges and Future Directions in Research Utilizing Dl Glutamic Acid:h2o 1 13c

Overcoming Analytical Challenges in Complex Biological Systems

Analyzing the flow of 13C from glutamic acid through the metabolic network of complex biological systems presents significant analytical challenges. A primary issue is the low natural abundance and lower gyromagnetic ratio of 13C, which contributes to the inherently poor sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy, a key analytical tool in these studies. sciencecentral.innih.gov This low sensitivity necessitates the use of larger amounts of biological material or higher enrichment levels of the tracer to obtain a clear signal. researchgate.net

Another challenge lies in the detection of intracellular metabolites, which are often present at very low concentrations. researchgate.net For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites must be chemically derivatized to ensure they are volatile enough for separation and analysis. nih.gov This derivatization process can introduce variability and requires careful optimization. Furthermore, the complexity of biological samples, such as tissues or microbial communities, can lead to overlapping signals and matrix effects, complicating the accurate quantification of labeled metabolites. frontiersin.org

Researchers are actively developing methods to address these limitations. Advances in NMR technology, including the use of high-field MR scanners and sensitive 13C coils, are helping to boost signal intensity. sciencecentral.in In mass spectrometry, techniques like liquid chromatography-mass spectrometry (LC-MS) are becoming more widespread, offering an alternative for analyzing a broad range of metabolites without derivatization. springernature.com

Table 1: Key Analytical Challenges and Mitigation Strategies

ChallengeDescriptionMitigation Strategies
Low Sensitivity (NMR)The 13C nucleus has a low natural abundance (1.1%) and a low gyromagnetic ratio, leading to weak signals. sciencecentral.innih.govUse of high-field magnets, cryogenically cooled probes, and advanced pulse sequences. sciencecentral.in
Low Metabolite ConcentrationsIntracellular metabolites are often present in low concentrations, making them difficult to detect. researchgate.netUse of highly enriched tracers and sensitive analytical platforms like high-resolution mass spectrometry.
Sample ComplexityBiological matrices can cause signal overlap and interference. frontiersin.orgAdvanced chromatographic separation techniques (e.g., 2D GC, HILIC) and high-resolution MS. researchgate.net
Metabolite Derivatization (GC-MS)Required for volatility, this step can introduce analytical variability. nih.govOptimization of derivatization protocols and use of alternative platforms like LC-MS.

Integration of Isotopic Tracing with Multi-Omics Data for Systems Biology Approaches

To gain a holistic understanding of cellular physiology, data from 13C tracing studies using DL-GLUTAMIC ACID:H2O (1-13C) must be integrated with other "omics" data, such as genomics, transcriptomics, and proteomics. nih.gov The metabolic flux map generated by 13C-MFA provides a snapshot of the cell's dynamic state, which is the ultimate output of its genetic and regulatory machinery. hilarispublisher.com

Integrating fluxomics with transcriptomics and proteomics can reveal how changes in gene expression and protein levels translate into functional metabolic activity. hilarispublisher.com For instance, an observed change in the flux through a particular pathway can be correlated with the upregulation or downregulation of the genes encoding the enzymes in that pathway. This integrated approach allows for a more complete picture of metabolic regulation and cellular responses to various stimuli or genetic perturbations. nih.gov

However, the integration of these disparate datasets is a significant computational and conceptual challenge. The relationship between transcript, protein, and flux levels is often non-linear and subject to complex regulatory mechanisms. nih.gov Developing sophisticated mathematical models and computational frameworks is essential to meaningfully integrate these multi-omics datasets and extract biologically relevant insights. hilarispublisher.com

Development of Novel Isotopic Labeling Strategies and Tracers

The choice of isotopic tracer is a critical determinant of the information that can be obtained from a metabolic flux analysis experiment. researchgate.net While universally labeled ([U-13C]) and specifically labeled glutamine and glucose are common, researchers are continuously developing novel labeling strategies to probe specific pathways with greater precision. nih.govnih.gov

One strategy involves the use of parallel labeling experiments, where cells are grown in the presence of different tracers (e.g., [1,2-13C2]glucose and [U-13C5]glutamine) in separate cultures. nih.gov Combining the data from these experiments can provide more constraints on the metabolic model, leading to more precise flux estimates. researchgate.net The optimal tracer or combination of tracers depends on the specific metabolic network and the fluxes of interest. nih.gov For example, [U-13C5]glutamine is particularly effective for analyzing the Krebs cycle. nih.gov

Furthermore, there is ongoing research into creating new tracer molecules to investigate pathways that are not well-covered by traditional tracers like glucose and glutamine. nih.gov These novel tracers can help to elucidate the metabolism of alternative nutrients and uncover previously unknown metabolic routes. The development of new methods for synthesizing these custom-labeled compounds is also an active area of research. acs.org

Advancements in In Vivo Spectroscopy and Imaging for Non-Invasive Metabolic Monitoring

A significant frontier in the use of 13C-labeled compounds is the ability to monitor metabolism non-invasively in living organisms. In vivo 13C Magnetic Resonance Spectroscopy (MRS) allows researchers to track the metabolic fate of tracers like 13C-labeled glutamic acid in real-time within intact biological systems, such as the brain. sciencecentral.innih.gov

This technique provides a unique window into dynamic metabolic processes as they occur in their native environment. nih.gov For example, by infusing a 13C-labeled substrate, researchers can follow the incorporation of the label into downstream metabolites like glutamate (B1630785) and glutamine, providing insights into neurotransmitter cycling and energy metabolism. sciencecentral.inresearchgate.net

Despite its power, in vivo 13C MRS faces challenges, primarily its low sensitivity and spatial resolution. nih.gov However, technological advancements, including the development of higher field strength magnets and improved radiofrequency coils, are continuously pushing the boundaries of what is possible. sciencecentral.in Hyperpolarization techniques, which can enhance the 13C signal by several orders of magnitude, represent a particularly exciting development, enabling more sensitive and dynamic imaging of metabolic processes in vivo. nih.gov These advancements are paving the way for detailed, non-invasive metabolic monitoring in a variety of research models, providing crucial information on tissue-specific metabolism.

Expanding Applications to Novel Biological Questions and Model Systems

The application of DL-GLUTAMIC ACID:H2O (1-13C) and other stable isotope tracers is expanding beyond traditional cell culture and microbial systems to address a wider range of biological questions in more complex model organisms. Researchers are now using these techniques to study metabolism in organoids, patient-derived xenografts, and whole organisms like mice. bohrium.comresearchgate.net

These advanced model systems better recapitulate the complexity of in vivo physiology, including the influence of the tumor microenvironment and inter-organ metabolic cross-talk. researchgate.netnih.gov For example, non-invasive delivery methods for stable isotopes in mice are being developed to trace metabolic networks in deep tissues over extended periods, revealing differential glucose metabolism between primary tumors and metastases. bohrium.comresearchgate.net

Furthermore, stable isotope tracing is being applied to answer novel biological questions, such as understanding the metabolic reprogramming that occurs during immune cell activation or in response to therapeutic interventions. immune-system-research.com By tracking the metabolic fate of glutamine, researchers can uncover how cancer cells rewire their metabolism to support rapid proliferation and survival. creative-proteomics.com As analytical technologies become more sensitive, it is becoming feasible to apply these powerful techniques to even smaller sample sizes, opening up new avenues of research in areas like developmental biology and the study of rare cell populations. nih.gov

Q & A

Q. How can researchers verify the isotopic purity of DL-glutamic acid:H2O (1-13C) in metabolic tracer studies?

Isotopic purity is critical for accurate metabolic flux analysis. Methodologically, researchers should:

  • Use high-resolution liquid chromatography-mass spectrometry (LC-MS) to quantify the 13C enrichment at the C1 position, comparing experimental samples to unlabeled controls .
  • Validate results via nuclear magnetic resonance (NMR) spectroscopy , leveraging the distinct chemical shift of 13C-labeled carbons to confirm isotopic incorporation .
  • Cross-reference with isotope ratio mass spectrometry (IRMS) for absolute quantification of isotopic abundance, ensuring minimal contamination from natural 13C isotopes .

Q. What experimental protocols are recommended for synthesizing DL-glutamic acid:H2O (1-13C) in aqueous solutions?

Synthesis protocols should prioritize isotopic stability:

  • Use pH-controlled enzymatic reactions (e.g., glutamate dehydrogenase) with 13C-labeled precursors (e.g., [1-13C]-α-ketoglutarate) to minimize racemization and ensure stereochemical integrity .
  • Employ lyophilization under inert atmospheres to prevent isotopic exchange with environmental water .
  • Validate the final product using X-ray crystallography to confirm hydration state (H2O stoichiometry) and structural homogeneity .

Advanced Research Questions

Q. How does the CCN (cloud condensation nuclei) activity of DL-glutamic acid:H2O (1-13C) compare to other dicarboxylic acids, and what experimental factors influence these measurements?

DL-glutamic acid:H2O exhibits lower CCN activity than oxalacetic or succinic acids at low supersaturation (sop=0.11–0.32%). Key methodological considerations:

  • Droplet generation techniques : Use a continuous-flow streamwise thermal gradient chamber to simulate atmospheric conditions, ensuring particle size distributions are monodisperse .
  • Impact of hydration state : Compare anhydrous vs. monohydrated forms, as water coordination alters surface tension and hygroscopicity. For 13C-labeled variants, confirm hydration stability via thermogravimetric analysis (TGA) .
  • Data interpretation : Normalize activation diameters against ammonium sulfate controls to account for instrument-specific biases .

Q. What strategies can resolve contradictions in NMR signal enhancement when using hyperpolarized DL-glutamic acid:H2O (1-13C)?

Hyperpolarization via dynamic nuclear polarization (DNP) can yield inconsistent enhancements due to:

  • Radical polarization agents : Optimize the concentration of trityl radicals (e.g., OX063) to balance polarization transfer efficiency and sample toxicity .
  • Dissolution dynamics : Rapid dissolution in preheated deuterated solvents (e.g., D2O) preserves 13C polarization; monitor temperature gradients using fiber-optic probes to prevent depolarization .
  • Relaxation effects : Incorporate chelate ligands (e.g., EDTA) to mitigate paramagnetic impurities from synthesis, which shorten T1 relaxation times .

Q. How can 13C metabolic flux analysis (MFA) be optimized for DL-glutamic acid:H2O (1-13C) in fungal secondary metabolite studies?

For tracing biosynthetic pathways (e.g., in asperparaline A production):

  • Precursor pulse-chase design : Administer [1-13C]-glutamic acid during logarithmic growth phases, followed by rapid quenching in liquid nitrogen to halt enzymatic activity .
  • Isotopomer analysis : Use 2D NMR correlation spectroscopy (COSY) to distinguish 13C-13C coupling patterns in glutamic acid-derived metabolites .
  • Computational modeling : Apply constraint-based algorithms (e.g., elementary flux modes) to reconcile isotopic labeling patterns with putative metabolic networks .

Methodological Pitfalls and Solutions

Q. How should researchers address discrepancies in isotopic enrichment data between batch syntheses?

Common pitfalls include variability in precursor purity and solvent isotopic exchange. Solutions:

  • Batch normalization : Pre-screen all 13C-labeled precursors via HPLC-UV/RI dual detection to ensure >99% isotopic purity before synthesis .
  • Solvent deuteration : Use deuterated solvents (e.g., D2O) during lyophilization to minimize proton exchange at the C1 position .

Q. What statistical frameworks are appropriate for analyzing time-resolved 13C-NMR data in glutamic acid metabolism studies?

  • Multivariate curve resolution (MCR) : Deconvolute overlapping NMR peaks caused by metabolic intermediates .
  • Bayesian hierarchical modeling : Account for instrument noise and biological variability when estimating flux rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.